molecular formula C13H18O4 B1609156 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid CAS No. 879053-56-2

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid

Cat. No.: B1609156
CAS No.: 879053-56-2
M. Wt: 238.28 g/mol
InChI Key: MXEQIRCHABLPOO-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid typically involves multiple steps. One common method starts with the ethylation of 3-methylphenol to form 4-ethoxy-3-methylphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using butanoic acid derivatives to introduce the hydroxybutanoic acid moiety. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Formation of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-4-hydroxybutanoic acid
  • 4-(3-Methylphenyl)-4-hydroxybutanoic acid
  • 4-(4-Methoxy-3-methylphenyl)-4-hydroxybutanoic acid

Uniqueness

4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid is unique due to the presence of both ethoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-17-12-6-4-10(8-9(12)2)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEQIRCHABLPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424538
Record name 4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879053-56-2
Record name 4-(4-ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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